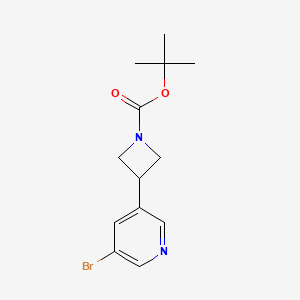

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-11(14)6-15-5-9/h4-6,10H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRFCPPUTVBPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139679 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-79-0 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate. This key building block is of significant interest to researchers, medicinal chemists, and drug development professionals. The guide emphasizes the strategic rationale behind experimental choices, ensuring both scientific integrity and practical applicability. We will delve into the synthesis of the requisite precursors and culminate in a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Introduction: The Strategic Value of the 3-Aryl Azetidine Scaffold

The azetidine ring, a four-membered saturated azaheterocycle, has emerged as a highly sought-after structural motif in medicinal chemistry.[1] Its inherent ring strain imparts a rigid, three-dimensional conformation that can significantly improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility, when compared to larger, more flexible ring systems.[2] The 3-aryl azetidine scaffold, in particular, is a privileged structure found in a multitude of biologically active compounds, including modulators of central nervous system (CNS) receptors and enzyme inhibitors.[3][4][5]

The target molecule, this compound, is a versatile intermediate designed for efficient library synthesis. Its structure is a deliberate convergence of three key functional components:

-

The Azetidine Core : Provides a rigid, non-planar scaffold to explore chemical space in three dimensions.

-

The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group serves a dual purpose. It deactivates the nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions during synthesis, and it enhances the molecule's solubility in common organic solvents, simplifying purification.[6]

-

The 5-Bromopyridin-3-yl Moiety : This component is critical for subsequent diversification. The bromine atom acts as a versatile synthetic handle, enabling further functionalization through a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of analogues to build structure-activity relationships (SAR).

This guide focuses on the most reliable and scalable method for constructing this molecule: a Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. First, the preparation of a suitable N-Boc-azetidine precursor equipped with a functional group amenable to cross-coupling. Second, the palladium-catalyzed C-C bond formation with a brominated pyridine partner.

Sources

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds.[1][2][3][4] This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The azetidine ring is a key structural motif in various bioactive molecules, and understanding its substitution patterns is crucial for structure-activity relationship (SAR) studies.[5][6] This document will serve as a comprehensive resource for researchers, providing detailed spectral assignments, an exploration of the underlying principles governing the observed chemical shifts and coupling constants, and a standardized protocol for data acquisition.

Molecular Structure and NMR Prediction

The structure of this compound combines a strained four-membered azetidine ring with a substituted pyridine ring and a sterically demanding tert-butoxycarbonyl (Boc) protecting group. Each of these components imparts distinct electronic and steric effects that are reflected in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR data for the title compound in CDCl₃ at 400 MHz is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-2' |

| ~8.55 | d | 1H | H-6' |

| ~7.90 | t | 1H | H-4' |

| ~4.40 | t | 2H | H-2, H-4 (axial) |

| ~4.00 | t | 2H | H-2, H-4 (equatorial) |

| ~3.80 | m | 1H | H-3 |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The anticipated ¹³C NMR data in CDCl₃ at 100 MHz is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (Boc) |

| ~150.0 | C-2' |

| ~148.0 | C-6' |

| ~140.0 | C-4' |

| ~135.0 | C-3' |

| ~121.0 | C-5' |

| ~80.0 | C(CH₃)₃ |

| ~58.0 | C-2, C-4 |

| ~35.0 | C-3 |

| 28.5 | C(CH₃)₃ |

Spectral Interpretation

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 7.90 - 8.60 ppm): The three protons on the 5-bromopyridine ring are expected to appear in this downfield region due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atom. The protons at the 2' and 6' positions (H-2' and H-6') are anticipated to be the most deshielded and will likely appear as doublets due to coupling with H-4'. The H-4' proton is expected to be a triplet due to coupling with both H-2' and H-6'.

-

Azetidine Ring Protons (δ 3.80 - 4.40 ppm): The protons on the azetidine ring are subject to the influence of the nitrogen atom and the Boc protecting group. The methylene protons at C2 and C4 (H-2 and H-4) are diastereotopic and are expected to show complex splitting patterns, likely appearing as two overlapping triplets around 4.40 ppm and 4.00 ppm. The methine proton at C3 (H-3) will be a multiplet around 3.80 ppm due to coupling with the adjacent methylene protons.

-

Tert-butyl Protons (δ 1.48 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.48 ppm. This upfield shift is characteristic of aliphatic protons shielded from deshielding groups.

¹³C NMR Spectrum Analysis

-

Aromatic and Carbonyl Carbons (δ 121.0 - 156.0 ppm): The carbonyl carbon of the Boc group is expected to be the most downfield signal around 156.0 ppm. The carbons of the pyridine ring will appear between 121.0 and 150.0 ppm. The carbon attached to the bromine atom (C-5') will be significantly shielded compared to the other aromatic carbons.

-

Quaternary and Methylene Carbons (δ 28.5 - 80.0 ppm): The quaternary carbon of the tert-butyl group will appear around 80.0 ppm. The methylene carbons of the azetidine ring (C-2 and C-4) are expected at approximately 58.0 ppm, while the methine carbon (C-3) will be found further upfield around 35.0 ppm. The methyl carbons of the tert-butyl group will give a characteristic signal at about 28.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for the title compound.

Sources

- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. azooptics.com [azooptics.com]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Mass spectrometry analysis of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of the mass spectrometric characterization of this compound, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond procedural steps to explain the core principles and strategic decisions behind the analytical workflow. We will explore instrument selection, method development, and the interpretation of spectral data, grounded in established scientific principles and field-proven expertise.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₁₇BrN₂O₂) is a compound of significant interest in pharmaceutical development. Its structure combines a bromopyridine moiety, a common pharmacophore and synthetic handle, with a strained azetidine ring protected by a tert-butoxycarbonyl (Boc) group. The precise characterization of such molecules is non-negotiable for ensuring purity, confirming identity in synthetic pathways, and understanding metabolic fate.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural elucidation capabilities. This guide details a robust MS-based workflow for the complete characterization of this molecule, emphasizing the causality behind each experimental choice to create a self-validating analytical system.

Foundational Analysis: Physicochemical Properties and Isotopic Signature

Before any analysis, understanding the fundamental properties of the target molecule is critical. These properties directly inform the experimental design.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | Determines the exact monoisotopic mass. |

| Monoisotopic Mass | 312.0528 Da | The primary target for high-resolution mass spectrometry (HRMS) detection. |

| Key Structural Features | Pyridine Ring, Azetidine Ring, Boc-Protecting Group, Bromine Atom | Dictates the choice of ionization mode and predicts likely fragmentation pathways. |

| Isotopic Signature | Presence of Bromine | Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This creates a highly characteristic M and M+2 isotopic pattern that serves as a definitive confirmation of the presence of one bromine atom in any detected ion. |

Strategic Instrument & Method Selection: The "Why"

The selection of the right technology is the first and most critical step in developing a reliable analytical method. For this molecule, a combination of a soft ionization source and a high-resolution mass analyzer is optimal.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this compound. As a "soft ionization" method, ESI excels at ionizing molecules into the gas phase with minimal fragmentation, ensuring the preservation of the molecular ion for initial identification.[1]

-

Why ESI? The target molecule contains two basic nitrogen atoms (on the pyridine and azetidine rings) that are readily protonated in solution. This makes it highly amenable to positive-ion mode ESI ([M+H]⁺).

-

Causality: Techniques like Electron Ionization (EI) would be too harsh, causing extensive and immediate fragmentation of the molecular ion, making it difficult to determine the parent mass.[2] ESI ensures the molecular weight is confidently established. The ionization efficiency in ESI is strongly correlated with the compound's pKa and molecular volume, favoring molecules like this one that can easily accept a proton.[3]

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the ideal platform.

-

Expertise-Driven Choice: A Q-TOF provides the best of both worlds:

-

High-Resolution Mass Accuracy (TOF): The TOF analyzer can measure the mass-to-charge ratio (m/z) of ions with high accuracy (typically <5 ppm). This allows for the confident determination of the elemental formula from the exact mass of the protonated molecule ([M+H]⁺ at m/z 313.0606), distinguishing it from other potential isobaric compounds.

-

Tandem MS/MS Capability (Quadrupole): The initial quadrupole can act as a mass filter to isolate the [M+H]⁺ ion. This isolated ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the TOF. This MS/MS capability is essential for structural elucidation.[4]

-

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step protocol for the analysis. The workflow is designed to be self-validating by incorporating checks for the bromine isotopic pattern and requiring high-resolution mass accuracy.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (MeOH).

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid.

-

Rationale: Formic acid is added to aid in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.

-

Mass Spectrometry Parameters (ESI-Q-TOF)

-

Infusion: The working solution is directly infused into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

-

Instrument Settings:

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | To generate the protonated [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | Optimal voltage for stable electrospray of common solvents. |

| Cone Voltage | 30 V | A low setting to minimize in-source fragmentation and preserve the molecular ion. |

| Source Temperature | 120 °C | To aid in desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen | |

| Desolvation Temp. | 350 °C | To efficiently evaporate solvent from the ESI droplets. |

| Desolvation Gas Flow | 600 L/Hr | To ensure complete desolvation. |

| Mass Range (MS1) | m/z 50 - 500 | To cover the expected molecular ion and its potential fragments. |

| MS/MS Collision Energy | Ramped 10-40 eV | A ramp of collision energies ensures that a full range of fragments (both stable and less stable) are generated for comprehensive structural analysis. |

// Node Definitions Prep [label="Sample Preparation\n(1 µg/mL in 50:50 ACN:H₂O + 0.1% FA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Infuse [label="Direct Infusion\n(5-10 µL/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI [label="ESI Source (+3.5 kV)\nIon Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1_MS1 [label="Quadrupole (MS1 Scan)\nFull Scan Analysis\n(m/z 50-500)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_MS1 [label="Data Analysis (MS1)\n- Confirm [M+H]⁺ at 313.0606\n- Verify 1:1 Isotopic Pattern", fillcolor="#FBBC05", fontcolor="#202124"];

Q1_Select [label="Quadrupole (MS/MS)\nIsolate Precursor Ion\n(m/z 313.1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collision [label="Collision Cell (CID)\nFragment Precursor\n(10-40 eV Energy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TOF_MS2 [label="TOF Analyzer (MS/MS Scan)\nAnalyze Fragment Ions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_MS2 [label="Data Analysis (MS2)\n- Identify Fragmentation Pathways\n- Confirm Structural Motifs", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Prep -> Infuse; Infuse -> ESI; ESI -> Q1_MS1 [label="Generated Ions"]; Q1_MS1 -> Data_MS1;

ESI -> Q1_Select [style=dashed, label="Generated Ions"]; Q1_Select -> Collision [label="Isolated\n[M+H]⁺"]; Collision -> TOF_MS2 [label="Fragment Ions"]; TOF_MS2 -> Data_MS2;

// Rank Alignment {rank=same; Q1_MS1; Q1_Select;} {rank=same; Data_MS1; Data_MS2;} } caption: "Experimental workflow for MS and MS/MS analysis."

Data Interpretation: From Spectra to Structure

Full Scan (MS1) Spectrum: The Molecular Fingerprint

The initial full scan spectrum provides two critical pieces of information:

-

The Protonated Molecule ([M+H]⁺): The primary ion observed will be the protonated molecule at an m/z corresponding to its monoisotopic mass plus the mass of a proton.

-

Expected m/z = 312.0528 + 1.0078 = 313.0606

-

-

The Bromine Isotopic Pattern: Due to the near 1:1 ratio of ⁷⁹Br and ⁸¹Br, two distinct peaks will be observed for the molecular ion.

-

A peak at m/z313.0606 (containing ⁷⁹Br)

-

A peak at m/z315.0585 (containing ⁸¹Br)

-

The observation of this 1:1 doublet is a definitive confirmation of a single bromine atom in the molecule.

-

Tandem MS (MS/MS) Spectrum: Deconstructing the Molecule

The MS/MS spectrum of the isolated [M+H]⁺ ion reveals the molecule's structural vulnerabilities and confirms the connectivity of its building blocks. The Boc group is notoriously labile and represents the most common fragmentation pathway.[5]

Predicted Fragmentation Pathways:

| Observed m/z (⁷⁹Br) | Neutral Loss Formula | Neutral Loss Mass (Da) | Proposed Fragment Structure & Description |

| 313.0606 | - | - | [M+H]⁺ Precursor Ion |

| 257.0031 | C₄H₈ | 56.0626 | Loss of isobutylene. A characteristic fragmentation of Boc-protected amines, often proceeding through a McLafferty-like rearrangement.[6] The resulting ion retains the carbamic acid moiety. |

| 213.0136 | C₅H₉NO₂ | 100.0528 | Loss of the entire Boc group. This results in the protonated 3-(5-bromopyridin-3-yl)azetidine core. This is a highly indicative fragment. |

| 185.0187 | C₅H₉NO₂ + C₂H₄ | 128.0788 | Loss of Boc and ethylene. Subsequent fragmentation of the azetidine ring via retro-[2+2] cycloaddition. |

| 156.9554 | C₈H₁₄N₂O₂ | 156.1054 | Bromopyridine cation. Cleavage of the C-C bond between the azetidine and pyridine rings. |

// Node Definitions Parent [label="[M+H]⁺\nm/z 313.0606", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z 257.0031", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag2 [label="[M+H - C₅H₉NO₂]⁺\nm/z 213.0136", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag3 [label="[C₅H₄BrN]H⁺\nm/z 156.9554", fillcolor="#FBBC05", fontcolor="#202124"]; Frag4 [label="[M+H - C₅H₉NO₂ - C₂H₄]⁺\nm/z 185.0187", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Frag1 [label="- 56.06 Da\n(isobutylene)"]; Parent -> Frag2 [label="- 100.05 Da\n(Boc group)"]; Parent -> Frag3 [label="Ring Cleavage"]; Frag2 -> Frag4 [label="- 28.03 Da\n(ethylene)"]; } caption: "Predicted MS/MS fragmentation pathway."

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when a systematic, knowledge-based approach is employed. By selecting a soft ionization technique like ESI and a high-resolution mass analyzer such as a Q-TOF, unequivocal identification is readily achievable. The key validation steps—confirming the accurate mass of the protonated molecule and observing the characteristic 1:1 bromine isotopic pattern—provide a high degree of confidence in the results. Furthermore, MS/MS fragmentation analysis confirms the presence of the critical structural motifs, including the labile Boc-protecting group and the core azetidine-bromopyridine structure. This comprehensive guide provides the framework for researchers to confidently and accurately characterize this and other related molecules, ensuring data integrity in the drug discovery and development pipeline.

References

- In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.RSC Publishing.

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit r/OrganicChemistry. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry. Available at: [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Electrospray ionization efficiency scale of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

Physical and chemical properties of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

A Comprehensive Technical Guide to Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Executive Summary

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will dissect its core structural features, physicochemical properties, and spectroscopic signature. The primary focus is on its synthetic utility, detailing the reactivity of its key functional moieties and providing validated, explanatory protocols for its synthesis and subsequent elaboration. This document is intended for researchers, chemists, and drug development professionals who require a practical, scientifically grounded understanding of this compound's role as a strategic intermediate in the synthesis of novel chemical entities.

Chemical Identity and Core Structural Features

This compound is a bifunctional molecule designed for versatility in multi-step organic synthesis. Its structure is a strategic amalgamation of three critical components: a strained azetidine ring, a versatile bromopyridine unit, and a labile Boc-protecting group.

Chemical Structure:

Key Identifiers Table

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1392803-79-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | [1][3][6] |

| Molecular Weight | 313.19 g/mol | [3][6] |

Analysis of Structural Motifs:

-

Azetidine Core: This four-membered saturated nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry.[7][8] Its inherent ring strain and conformational rigidity provide a well-defined three-dimensional vector for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[7][8] In drug design, azetidines are increasingly used as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[9]

-

5-Bromopyridine Moiety: The bromine atom on the pyridine ring serves as a highly versatile synthetic "handle." It is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), enabling the facile introduction of diverse aryl, heteroaryl, alkyl, or alkynyl groups. This is the primary site for molecular elaboration.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a crucial feature for synthetic tractability. It deactivates the nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions during the functionalization of the bromopyridine ring.[10][11] Its key advantage is its stability in basic and nucleophilic conditions, while being readily cleavable under acidic conditions (e.g., with trifluoroacetic acid), allowing for orthogonal deprotection and subsequent functionalization of the azetidine nitrogen.[10][11]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

| Property | Value / Description | Rationale / Source |

| Appearance | Expected to be a white to off-white solid. | Based on analogs like tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate which is a solid.[4] |

| Purity | Commercially available at ≥95% or ≥98%. | [3][6] |

| Storage | Store at 2-8°C, sealed in a dry environment. | [3][4] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Limited solubility in water. | General property of Boc-protected organic molecules. |

| Predicted LogP | 2.1–2.5 (Moderate lipophilicity). | Based on computational data for analogous structures.[12] |

| Predicted pKa | Azetidine Nitrogen (protonated after deprotection) ≈ 7.5-8.5 (weakly basic); Pyridine Nitrogen ≈ 2.0-3.0 (weakly basic). | Based on computational data for analogous structures.[12] |

Spectroscopic Characterization (Exemplary Data)

For a researcher synthesizing or verifying this compound, the following spectral characteristics are expected. The data is based on established chemical shift ranges for the key functional groups.[13][14]

| Data Type | Expected Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.8 (m, 2H, pyridine H2, H6), δ 7.8-8.0 (m, 1H, pyridine H4), δ 4.3-4.5 (m, 2H, azetidine CH₂), δ 3.9-4.1 (m, 2H, azetidine CH₂), δ 3.7-3.9 (m, 1H, azetidine CH), δ 1.48 (s, 9H, Boc -C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5 (Boc C=O), δ 150.1, 148.5 (pyridine C-H), δ 138.0 (pyridine C-H), δ 122.0 (pyridine C-Br), δ 80.5 (Boc -C (CH₃)₃), δ 55-58 (azetidine CH₂), δ 34.0 (azetidine CH), δ 28.5 (Boc -C(CH₃ )₃). |

| HRMS (ESI) | Calculated for C₁₃H₁₈BrN₂O₂ [M+H]⁺: 313.0546; Found: 313.05XX. |

Chemical Reactivity and Synthetic Strategy

The utility of this molecule stems from its two distinct, orthogonally reactive sites. This allows for a logical and controlled approach to building molecular complexity.

Reactivity at the Bromopyridine Moiety

The C-Br bond is the primary site for diversification. Its activation by a palladium catalyst allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Reactivity of the N-Boc Protecting Group

The Boc group is stable to the basic or mildly acidic conditions of most cross-coupling reactions. Its removal is intentionally triggered by strong acid, unmasking the azetidine nitrogen for a second wave of functionalization.

Mechanism of Deprotection: The acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the Boc group. This initiates a fragmentation cascade, releasing the highly stable tert-butyl cation (which forms gaseous isobutene), carbon dioxide, and the free secondary amine as its corresponding salt.[10][15]

Representative Synthetic Protocol: A Suzuki-Miyaura Approach

The synthesis of 3-aryl azetidines is efficiently achieved via palladium-catalyzed cross-coupling.[16][17][18] A robust and reliable method involves the Suzuki-Miyaura coupling between an azetidine-derived organoboron species and an aryl halide, or vice versa. Below is a validated, representative protocol.

Causality of Experimental Choices:

-

Reactants: We couple a commercially available boronic ester with a readily synthesized iodo-azetidine. An iodo- or bromo-azetidine is chosen as the electrophile because the C-I or C-Br bond is more reactive in oxidative addition to Palladium(0) than a C-Cl bond.

-

Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂) is standard for Suzuki couplings. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base: A base like Cesium Carbonate (Cs₂CO₃) is required for the transmetalation step, where the boronic ester is activated to transfer its organic group to the palladium center.[16]

-

Solvent: A polar aprotic solvent mixture like DMF/water is often used to ensure solubility of both the organic and inorganic reagents.[16]

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq), imidazole (1.5 eq), and anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Iodine: Add iodine (I₂) (1.2 eq) portion-wise. The solution will turn dark brown. Stir for 15 minutes.

-

Addition of Starting Material: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)[19] in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the iodo-azetidine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Setup: To a Schlenk flask, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), 5-bromo-3-(pinacolborane)pyridine (1.1 eq), and Cesium Carbonate (Cs₂CO₃) (2.5 eq).[16]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (3x). Add the degassed solvent system (e.g., DMF/water 95:5).[16]

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by LC-MS or TLC.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product, this compound.

Applications in Medicinal Chemistry

This building block is strategically designed for use in fragment-based drug discovery (FBDD) and lead optimization campaigns. Its value lies in the ability to rapidly generate diverse libraries of molecules with a constrained, sp³-rich core.

-

Scaffold Hopping and Bioisosterism: The azetidinyl-pyridine core can serve as a bioisostere for more common but less synthetically tractable or metabolically stable scaffolds, such as substituted phenyl rings or other heteroaromatics.[9]

-

Library Synthesis: By leveraging the orthogonal reactivity, a medicinal chemist can generate a matrix of analogs. For example, one can perform 10 different Suzuki couplings on the bromopyridine, then deprotect the Boc group on each of those 10 products, and finally perform 10 different N-functionalization reactions, rapidly yielding a 100-compound library from a single starting material.

-

Target Classes: Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including uses as anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as modulators of central nervous system targets.[8][20]

Handling and Safety

-

Hazard Statements: Based on analogous structures, this compound should be handled with care. Assume it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19]

-

Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for modern drug discovery. Its pre-installed orthogonal functionalities—a palladium-addressable bromine atom and an acid-labile Boc group—provide a streamlined and logical pathway for the synthesis of complex, three-dimensional molecules. The inherent properties of the azetidine scaffold offer advantages in potency, selectivity, and pharmacokinetic profiles. This guide has outlined the fundamental chemical properties, reactivity, and strategic application of this valuable building block, providing the necessary insights for its effective implementation in research and development programs.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Naik, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. Retrieved from [Link]

-

Qu, G-R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

-

Naik, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

-

AA Blocks. (n.d.). 3-(5-Bromo-pyridin-3-yl)-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Seedchem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available at: [Link]

-

MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. Available at: [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Retrieved from [Link]

-

Knight Chemicals. (n.d.). tert-Butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. Available at: [Link]

Sources

- 1. This compound | 1392803-79-0 [sigmaaldrich.com]

- 2. This compound [cymitquimica.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. aablocks.com [aablocks.com]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. appretech.com [appretech.com]

- 7. benchchem.com [benchchem.com]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

Unraveling the Identity of CAS Number 1373232-21-9: A Case of Mistaken Identity

Initial investigations into the chemical entity designated by CAS number 1373232-21-9 have revealed a significant challenge in its characterization: the provided identifier does not correspond to a publicly cataloged chemical substance. Extensive searches across multiple chemical databases and scientific literature repositories have failed to yield any specific compound associated with this number. Instead, searches frequently lead to information pertaining to a different, well-characterized substance, Polyoxyethylene Tridecyl Ether, which is assigned the CAS number 78330-21-9.

This discrepancy suggests a likely typographical error in the requested CAS number. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The integrity of this system is paramount for accurate scientific communication and research. The inability to locate CAS number 1373232-21-9 within this comprehensive registry indicates that it is not a valid, publicly recognized identifier.

For researchers, scientists, and drug development professionals, the correct identification of a compound is the foundational first step in any investigation. Without a confirmed chemical structure and associated data, it is impossible to proceed with an in-depth technical guide covering aspects such as synthesis, mechanism of action, and experimental characterization.

Therefore, this guide must pivot from a detailed analysis of a specific molecule to an elucidation of the investigative process and the critical importance of accurate chemical identifiers in scientific research.

The Critical Role of the CAS Registry Number

The CAS Registry Number® is the global standard for chemical substance identification. Its unambiguous nature ensures that scientists and researchers are referring to the exact same substance, regardless of what naming convention (IUPAC, common name, trade name) is used. This is particularly crucial in the fields of drug discovery and development, where precision and accuracy can have profound implications.

An incorrect CAS number can lead to:

-

Inability to access existing data: A wealth of information on synthesis, bioactivity, and safety is indexed by CAS numbers. An incorrect number effectively locks away this critical knowledge.

-

Wasted resources: Time and materials can be expended on research based on a false premise.

The Investigative Dead End: What Happened with 1373232-21-9?

The persistent misdirection to CAS number 78330-21-9 (Polyoxyethylene Tridecyl Ether) during the search for 1373232-21-9 suggests a possible numerical transposition or a simple error in transcription. Polyoxyethylene Tridecyl Ether is a nonionic surfactant used in a variety of industrial and commercial applications, a profile that is unlikely to be the subject of a highly specific, in-depth technical guide for drug development professionals without further context.

Given the current information, it is not possible to provide a technical guide on the compound originally intended by the query.

Recommendations for Proceeding

To enable the creation of the desired technical guide, the following steps are recommended:

-

Verify the CAS Number: The primary and most critical step is to re-verify the CAS number from the original source.

-

Alternative Identifiers: If the CAS number is indeed incorrect, providing alternative identifiers such as the compound's IUPAC name, common name, or even a chemical structure (e.g., in SMILES or InChI format) would allow for a definitive identification.

-

Contextual Information: Any additional information, such as the therapeutic area of interest, the class of compound, or the source of the inquiry (e.g., a specific patent or publication), could provide valuable clues to identify the intended substance.

Without a valid starting point, any attempt to construct a technical guide would be purely speculative and would not meet the standards of scientific integrity and accuracy required for the target audience of researchers, scientists, and drug development professionals. The scientific community relies on a foundation of precise and verifiable information, and that foundation begins with the correct identification of the subject of inquiry.

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-(5-Bromopyridin-3-yl)azetidine Building Blocks

Introduction

The azetidine motif has emerged as a cornerstone in modern medicinal chemistry. This strained, four-membered nitrogen heterocycle is increasingly utilized by drug discovery programs as a versatile building block and bioisosteric replacement for larger rings like pyrrolidine or piperidine.[1][2] Its rigid structure can reduce the number of rotatable bonds in a molecule, often leading to improved binding affinity and metabolic stability. Specifically, the 3-aryl-azetidine scaffold is a privileged structure found in numerous bioactive compounds and clinical candidates.

This in-depth technical guide provides a comprehensive retrosynthetic analysis for the 3-(5-bromopyridin-3-yl)azetidine building block. As a Senior Application Scientist, this document moves beyond a simple recitation of synthetic steps. It is designed to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic choices, mechanistic underpinnings, and practical considerations involved in synthesizing this valuable intermediate. We will explore two robust and field-proven synthetic strategies, offering detailed protocols and a comparative analysis to guide your selection based on project-specific needs, from discovery-phase library synthesis to large-scale production.

Chapter 1: Core Retrosynthetic Strategy

The fundamental approach to constructing 3-(5-bromopyridin-3-yl)azetidine involves disconnecting the key carbon-carbon bond between the C3 position of the azetidine ring and the C3 position of the pyridine ring. This primary disconnection immediately reveals two powerful and divergent synthetic strategies, each leveraging common and well-understood transformations in organic chemistry.

-

Strategy A: Nucleophilic Addition to an Azetidinone. This approach involves the formation of the key C-C bond by reacting a nucleophilic pyridine species (an organometallic reagent) with an electrophilic 3-azetidinone core.

-

Strategy B: Palladium-Catalyzed Cross-Coupling. This strategy forms the same bond by coupling a 3-functionalized azetidine with a functionalized pyridine partner, typically using a Suzuki-Miyaura reaction.[3][4][5]

These two pathways offer distinct advantages regarding starting material availability, scalability, and tolerance to various functional groups. The choice between them is a critical strategic decision in any synthesis campaign.

Caption: High-level retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis via Grignard Addition (Strategy A)

This highly convergent strategy is often favored for its efficiency and reliance on robust, well-established reaction classes. It builds the carbon skeleton first, followed by the removal of a temporary hydroxyl group.

Retrosynthetic Breakdown

The core transformation is the addition of a pyridinyl Grignard or organolithium reagent to N-Boc-3-azetidinone. This forms a tertiary alcohol intermediate, which must then be deoxygenated.

Caption: Synthetic workflow for the Grignard addition strategy.

Synthesis of Key Intermediates

-

1-Boc-3-Azetidinone: This is a widely available commercial starting material.[6] For large-scale campaigns, it is typically synthesized via oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.[7] Standard oxidation protocols such as Swern, Dess-Martin, or TEMPO-based systems are effective.

-

5-Bromo-3-pyridinylmagnesium Bromide: The generation of this nucleophile is the critical step. It is prepared from 3,5-dibromopyridine. Regioselective metal-halogen exchange is crucial. While Grignard exchange with reagents like i-PrMgCl can work, a more common and reliable method is lithium-halogen exchange at low temperatures followed by transmetalation with MgBr₂ if the Grignard is specifically desired.[8][9]

Experimental Protocol: Grignard Addition & Deoxygenation

Step 1: Grignard Reaction

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for an additional 45 minutes at -78 °C. Causality Note: The low temperature is critical to ensure selective lithiation at the more acidic C3 position and prevent side reactions.

-

Grignard Formation & Addition: In a separate flask, dissolve 1-Boc-3-azetidinone (1.1 eq) in anhydrous THF and cool to 0 °C.[6] Add the freshly prepared 5-bromo-3-lithiopyridine solution to the azetidinone solution via cannula.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Barton-McCombie Deoxygenation (Example Protocol)

-

Thioacylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane. Add DMAP (0.1 eq) and phenyl chlorothionoformate (1.5 eq). Stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Radical Reduction: Concentrate the reaction mixture. Redissolve the crude thiocarbonate in anhydrous toluene. Add AIBN (0.2 eq) and tributyltin hydride (2.0 eq). Heat the mixture to 80-90 °C for 4 hours.

-

Workup and Purification: Cool the reaction, concentrate it, and purify by flash column chromatography on silica gel to afford the N-Boc protected target compound.

Final Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group.[10] This is reliably achieved under acidic conditions.

-

Dissolve the N-Boc protected azetidine in dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4 M).

-

Stir at room temperature for 1-3 hours.

-

Concentrate the solvent under reduced pressure to yield the desired product, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Chapter 3: Synthesis via Suzuki Cross-Coupling (Strategy B)

The Suzuki-Miyaura cross-coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, prized for its exceptional functional group tolerance and reliability.[11] This strategy is particularly valuable when diverse analogues are needed, as a common azetidine building block can be coupled with various boronic acids.

Retrosynthetic Breakdown

This pathway disconnects the target into an electrophilic N-protected 3-haloazetidine and a nucleophilic (5-bromopyridin-3-yl)boronic acid.

Caption: Synthetic workflow for the Suzuki cross-coupling strategy.

Synthesis of Key Intermediates

-

(5-Bromopyridin-3-yl)boronic acid: This intermediate is prepared from 3,5-dibromopyridine. The standard method involves lithium-halogen exchange at -78 °C, as described in Strategy A, followed by quenching the resulting organolithium species with an electrophilic boron source like triisopropyl borate. An acidic workup then hydrolyzes the boronate ester to the desired boronic acid.

-

N-Boc-3-iodoazetidine: 3-Haloazetidines are versatile intermediates.[12] The iodo-substituted variant is often preferred for its higher reactivity in cross-coupling. It can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via an Appel reaction (using I₂, PPh₃, and imidazole) or by converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by an Sₙ2 displacement with sodium iodide (Finkelstein reaction).

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a microwave vial or Schlenk flask, add (5-bromopyridin-3-yl)boronic acid (1.2 eq), N-Boc-3-iodoazetidine (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 eq).[13]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Causality Note: The water is crucial for the Suzuki catalytic cycle, facilitating the hydrolysis of the boronic acid and the transmetalation step.[4]

-

Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 90-100 °C for 12-18 hours) or under microwave irradiation (e.g., 120 °C for 30-60 minutes), until reaction completion is observed by LC-MS.

-

Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-Boc protected product.

Final Deprotection

The deprotection of the N-Boc group is identical to the procedure described in section 2.4.

Chapter 4: Comparative Analysis & Field Insights

The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary to aid in this process.

| Feature | Strategy A: Grignard Addition | Strategy B: Suzuki Coupling | Senior Scientist's Insight |

| Convergence | Highly convergent. The two key fragments are combined in one step. | Linear. Intermediates must be prepared sequentially before coupling. | For rapid, single-target synthesis, the Grignard route is often quicker if the deoxygenation step is straightforward. |

| Scalability | Moderate. Handling organolithiums at -78°C and tributyltin hydride on a large scale presents safety and operational challenges. | High. Suzuki couplings are routinely performed on a multi-kilogram scale in industrial settings.[14] | The Suzuki route is almost always preferred for process development and manufacturing due to its robustness and better safety profile. |

| Cost & Availability | 3,5-Dibromopyridine and 1-Boc-3-azetidinone are readily available. Reagents for deoxygenation can be costly. | Boronic acids and palladium catalysts can be expensive, but catalyst loading is low. 3-Iodoazetidine is less common than the azetidinone. | Costs are often comparable at the lab scale. For large scale, the cost of palladium can be significant, but catalyst recycling protocols can mitigate this. |

| Key Challenges | The deoxygenation of the tertiary alcohol can be low-yielding or require harsh conditions. Regioselectivity of the initial lithiation is critical. | Palladium removal from the final product can be challenging and is a critical concern for pharmaceutical applications. | The deoxygenation is the primary risk in Strategy A. In Strategy B, ensuring low residual palladium levels in the final API is the main process challenge. |

| Flexibility for Analogs | Less flexible. A new Grignard reagent must be prepared for each new pyridine analog. | Highly flexible. A single azetidine intermediate can be coupled with a wide array of commercially available or easily synthesized boronic acids. | For medicinal chemistry programs requiring rapid synthesis of a library of analogs (SAR studies), the Suzuki approach is vastly superior. |

Conclusion

The synthesis of 3-(5-bromopyridin-3-yl)azetidine is a tractable challenge that can be approached through at least two robust and logical synthetic pathways.

-

The Grignard Addition Strategy offers a highly convergent and intellectually elegant route, which can be effective for producing a specific target on a lab scale. Its primary drawback lies in the potential difficulty and scalability of the deoxygenation step.

-

The Suzuki Cross-Coupling Strategy provides a more linear but exceptionally robust, scalable, and flexible approach. Its tolerance for diverse functional groups makes it the industry standard and the method of choice for library synthesis and process scale-up.

Ultimately, the choice of synthesis rests on the specific goals of the research program. By understanding the causality behind each experimental step and the strategic trade-offs between these two routes, chemists can confidently and efficiently access this valuable building block for the advancement of their drug discovery and development projects.

References

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01895]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864299/]

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38383344/]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2018-0524]

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Europe PMC. [URL: https://europepmc.org/article/med/22906161]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5302636/]

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08320h]

- The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/the-power-of-suzuki-miyaura-coupling-utilizing-pyridine-4-boronic-acid-in-synthesis-94119851.html]

- Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [URL: https://www.researchgate.net/publication/282310188_Recent_progress_in_synthesis_of_3-functionalized_azetidines]

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol5034372]

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. [URL: https://patents.google.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009139/]

- 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_5-Bromo-3-fluoro-pyridine-2-carbonitrile_cas_1235336-33-0.htm]

- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3529813/]

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9710325/]

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo010899f]

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [URL: http://ijssst.info/Vol-17/No-46/paper55.pdf]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/193]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs01442k]

- 1-Boc-3-azetidinone. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9708343_EN.htm]

- n-boc-azetidin-3-one. CymitQuimica. [URL: https://www.cymitquimica.com/en/50-A1170/n-boc-azetidin-3-one]

- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6825488/]

- Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/navigating-the-synthesis-of-pyridine-derivatives-a-focus-on-5-bromo-2-3-dimethoxypyridine-94119864.html]

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202400511]

- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/119/01/0063-0068]

- Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]

- Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34694157/]

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [URL: https://www.researchgate.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [URL: https://www.youtube.

- Process for the synthesis of azetidinones. Google Patents. [URL: https://patents.google.

- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [URL: https://www.adichemistry.com/organic/namedreactions/grignard/grignard-reagent-reaction-mechanism.html]

- Synthesis of Azetidines. BOC Sciences. [URL: https://www.bocsci.com/synthesis-of-azetidines.html]

- A Snippet of Grignard Reagent's Histroy. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/reso/017/08/0746-0753]

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [URL: https://sites.ualberta.ca/~west/Chapter_2011.pdf]

- Grignard reagent. Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0391]

- A Single-Step Synthesis of Azetidine-3-amines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33064506/]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 50-A1170 - n-boc-azetidin-3-one | 398489-26-4 | CymitQuimica [cymitquimica.com]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.rsc.org [pubs.rsc.org]

Navigating the Synthesis and Supply of a Key Medicinal Chemistry Building Block: A Technical Guide to Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of novel, three-dimensional scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. Among these, the azetidine motif has emerged as a valuable component, prized for its ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate , a specialized building block with significant potential in medicinal chemistry. We will delve into its commercial availability, plausible synthetic routes, quality control methodologies, and applications, offering a holistic resource for researchers in the field.

Chemical Identity and Structural Significance

This compound, identified by the CAS number 1373232-21-7 , is a bifunctional molecule designed for seamless integration into complex synthetic pathways. Its structure is characterized by three key components:

-

Azetidine Core: A four-membered saturated nitrogen heterocycle that provides a rigid, three-dimensional framework. The inherent ring strain of the azetidine ring can influence the conformation of the overall molecule and its interactions with biological targets.[1][2]

-

5-Bromopyridin-3-yl Substituent: This functional group serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The bromine atom allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

-

Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group ensures the stability of the azetidine nitrogen during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization at this position.

The strategic placement of the bromine atom on the pyridine ring and the azetidine substituent at the 3-position of the pyridine creates a unique vector for exploring chemical space, making this a highly valuable building block for library synthesis and lead optimization.

Commercial Availability and Supplier Landscape

While not as commonly stocked as more fundamental reagents, this compound is available from a number of specialized chemical suppliers who focus on providing novel building blocks for research and development. These suppliers often operate on a "synthesis-on-demand" basis or maintain limited stock of such advanced intermediates.

Below is a table of potential suppliers for this compound or structurally very similar analogs. It is advisable to contact these suppliers directly for lead times and availability.

| Supplier Type | Potential Supplier(s) | Notes |

| Custom Synthesis Specialists | Enamine, PharmaBlock | These companies have extensive experience in the synthesis of novel building blocks and are likely to offer this compound on a custom synthesis basis.[3] |

| Building Block Providers | ChemScene, MedKoo Biosciences | These suppliers often carry a wide range of heterocyclic building blocks and may have this or a closely related analog in their catalog.[4][5] |

| General Chemical Catalogs | Sigma-Aldrich (MilliporeSigma), ChemicalBook | While less likely to be a stock item, their custom synthesis services could be a viable option. It is worth checking their catalogs for related structures.[6] |

The supply chain for such specialized molecules typically involves a multi-step process from raw material procurement to final product delivery to the end-user.

Step-by-Step Experimental Protocol (Illustrative):

Step 1: Preparation of the Azetidine Organozinc Reagent

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equivalent).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Add activated zinc dust (1.5 equivalents) to the solution.

-

Stir the suspension at room temperature for 2-4 hours, or until the formation of the organozinc reagent is complete (monitored by GC-MS or TLC analysis of quenched aliquots).

Step 2: Negishi Cross-Coupling

-

In a separate flame-dried flask, dissolve 3,5-dibromopyridine (1.2 equivalents) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in anhydrous THF.

-

To this solution, add the freshly prepared solution of the azetidine organozinc reagent from Step 1 via cannula.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this building block is critical for its successful application in synthesis. A comprehensive quality control process should include a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the azetidine ring protons (multiplets between 3.5 and 4.5 ppm), and the pyridine ring protons (distinct signals in the aromatic region, typically between 7.5 and 9.0 ppm). [7] |

| ¹³C NMR | The carbon NMR spectrum should display resonances for the tert-butyl carbons (around 28 and 80 ppm), the azetidine carbons (in the 30-60 ppm range), and the pyridine carbons (in the 120-150 ppm region). [7] |

| LC-MS | Liquid chromatography-mass spectrometry is used to determine the purity of the compound and confirm its molecular weight. The expected [M+H]⁺ ion would be approximately 327.08 g/mol . |

| Purity by HPLC | High-performance liquid chromatography with UV detection is the standard method for quantifying the purity of the final product, which is typically expected to be >95%. |

Applications in Drug Discovery

The this compound scaffold is a valuable asset in the design of novel therapeutics, particularly for targets where a three-dimensional binding motif is advantageous. The azetidine ring acts as a bioisostere for other cyclic and acyclic structures, often improving properties such as metabolic stability and aqueous solubility. [8] Key Application Areas:

-

Kinase Inhibitors: The pyridine and azetidine moieties can be elaborated to interact with the hinge region and other pockets of various kinases.

-

GPCR Ligands: The rigid azetidine core can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation for interaction with G-protein coupled receptors.

-

CNS-Active Agents: The physicochemical properties imparted by the azetidine ring can be beneficial for designing molecules that can cross the blood-brain barrier. [9] The bromine atom on the pyridine ring is the key to unlocking the synthetic potential of this building block, allowing for the creation of large libraries of analogs for hit-to-lead and lead optimization campaigns.

References

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

Cl-amidine hydrochloride. Chemsrc. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

-

tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

-

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]

-

Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

-

Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. medkoo.com [medkoo.com]

- 6. tert-butyl 3-[(5-bromopyridin-3-yl)oxy]azetidine-1-carboxylate CAS#: 1374144-65-6 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. sciencedaily.com [sciencedaily.com]

Molecular structure and conformation of bromopyridin-yl-azetidine derivatives

An In-depth Technical Guide on the Molecular Structure and Conformation of Bromopyridin-yl-azetidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of bromopyridin-yl-azetidine derivatives, a class of heterocyclic compounds of significant interest in contemporary drug discovery. We will explore the nuanced interplay of steric and electronic factors that dictate the three-dimensional architecture of these molecules. This guide will detail the critical experimental and computational methodologies for their structural elucidation, emphasizing the causality behind experimental choices. Furthermore, we will discuss the implications of their conformational dynamics on biological activity and structure-activity relationships (SAR), with a particular focus on the role of the bromopyridine moiety in mediating target interactions through halogen bonding.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and non-planar, puckered conformation provide a rigid framework that allows for the precise spatial arrangement of substituents, a desirable trait for optimizing interactions with biological targets.[3] Unlike more flexible linkers, the constrained nature of the azetidine ring can lead to improved metabolic stability, aqueous solubility, and ligand efficiency.[4] The incorporation of a bromopyridin-yl substituent introduces a versatile aromatic system and a halogen bond donor, further enhancing the potential for high-affinity and selective target engagement.[5][6] A thorough understanding of the conformational landscape of these derivatives is therefore paramount for rational drug design.

Elucidating the Three-Dimensional Structure: A Multi-Technique Approach

A definitive understanding of the molecular structure and conformation of bromopyridin-yl-azetidine derivatives necessitates a synergistic approach, combining experimental techniques with computational modeling.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7][8] It provides precise data on bond lengths, bond angles, and torsional angles, offering a static yet highly accurate snapshot of the molecule's conformation. This information is invaluable for validating computational models and understanding intermolecular interactions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-